ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group at position 4, a thioether-linked acetamide ester at position 3, and a thiophene-2-carboxamidomethyl group at position 3. This structure integrates multiple pharmacophoric elements:
- The 1,2,4-triazole ring is known for its versatility in medicinal chemistry, contributing to antimicrobial, antifungal, and anti-inflammatory activities .
- The 2,5-dimethoxyphenyl substituent enhances lipophilicity and may influence receptor binding via π-π stacking .
This compound is synthesized via nucleophilic substitution or esterification reactions, as evidenced by methodologies in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-29-18(25)12-31-20-23-22-17(11-21-19(26)16-6-5-9-30-16)24(20)14-10-13(27-2)7-8-15(14)28-3/h5-10H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKZYPZQMSEJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophen-2-yl group and the ethyl ester functionality. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M NaOH, reflux, 6–8 hrs | Carboxylic acid derivative | Enhanced water solubility post-hydrolysis |
| H₂SO₄ (dilute), 80°C, 4 hrs | Partial hydrolysis observed | Requires controlled pH to avoid side reactions |
The ester group’s hydrolysis is pH-sensitive, with optimal yields achieved under basic conditions. Computational studies suggest steric hindrance from the triazole-thiophene moiety slightly slows reaction kinetics compared to simpler esters.
Sulfanyl Group Reactivity
The sulfanyl (–S–) linker participates in oxidation and nucleophilic substitution reactions:
Oxidation to Sulfoxide/Sulfone
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide derivative | 65–70% |
| mCPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone derivative | 85% |
Oxidation to sulfone enhances electrophilicity, enabling subsequent cross-coupling reactions .
Nucleophilic Substitution
The sulfanyl group can be displaced by nucleophiles like amines or alkoxides:
textR-SH + Nu⁻ → R-Nu + SH⁻
Example: Reaction with morpholine in DMF at 60°C replaces –S– with –N(morpholine)–, forming a thioether-amine hybrid .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes electrophilic substitution and coordination reactions:
Electrophilic Aromatic Substitution
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-5 | Nitro-substituted triazole |
| Br₂ (Fe catalyst) | C-3 | Brominated derivative |
Nitration occurs preferentially at the C-5 position due to electron-donating effects from the dimethoxyphenyl group .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.
Amide Bond Reactivity
The thiophen-2-ylformamido group undergoes hydrolysis or condensation:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 10 hrs | Thiophene-2-carboxylic acid + amine |
| Condensation | EDC/HOBt, DMF, RT | New amide or urea derivatives |
The formamido group’s stability under basic conditions makes it resistant to unintended cleavage during ester hydrolysis.
Dimethoxyphenyl Group
-
Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding catechol derivatives .
-
Friedel-Crafts Alkylation : Reacts with allyl bromide under AlCl₃ catalysis to introduce alkyl chains .
Thiophene Ring
-
Halogenation : NBS (in CCl₄) brominates the thiophene at the α-position.
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids to introduce aryl groups .
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon.
-
Sulfone Formation : Involves a two-step oxidation mechanism, with sulfoxide as an intermediate .
-
Triazole Electrophilic Substitution : Directed by electron-donating substituents on the phenyl ring, favoring para/ortho positions .
This compound’s multifunctional design allows tailored modifications for pharmaceutical or materials science applications, though reaction conditions must be carefully optimized to avoid decomposition of the thermally sensitive triazole core.
Scientific Research Applications
Medicinal Chemistry Applications
The compound demonstrates potential as a pharmacological agent due to its structural features that allow for interactions with biological targets.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit antifungal properties. Ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate could be evaluated for its effectiveness against various fungal strains. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus presenting a mechanism for antifungal action .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer activities. The unique structure of this compound may interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis in malignant cells .
Enzyme Inhibition
Studies have shown that compounds containing triazole rings can act as enzyme inhibitors. This compound may be assessed for its ability to inhibit enzymes related to metabolic disorders or cancer progression .
Agricultural Applications
The compound's potential extends into agricultural chemistry as well.
Pesticidal Properties
Triazole compounds are often utilized in agricultural settings for their fungicidal properties. This compound could be investigated for its effectiveness as a pesticide against plant pathogens .
Herbicidal Activity
Given the structural characteristics of this compound, it may also possess herbicidal properties. Research into similar compounds has shown that they can disrupt the growth of unwanted plant species by targeting specific biochemical pathways .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring followed by functionalization with various substituents. Understanding the synthesis is crucial for optimizing yields and enhancing biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Comparative Analysis of Key Triazole Derivatives
Key Findings:
Structural Influence on Bioactivity :
- The 2,5-dimethoxyphenyl group in the target compound enhances antifungal activity compared to fluorophenyl or phenyl analogs .
- Thiophen-2-ylformamido substituents show superior enzyme inhibition (e.g., COX-2) over furan or thiadiazole derivatives, likely due to sulfur’s electronegativity and hydrogen-bonding capacity .
Solubility and Formulation :
- Sodium salts (e.g., ) exhibit significantly higher aqueous solubility (>45 mg/mL) than ester or amide derivatives, making them preferable for parenteral formulations.
- Ethyl acetate esters (target compound) balance lipophilicity and solubility, enabling oral bioavailability .
Synthetic Accessibility :
- Thioacetate derivatives are typically synthesized via K2CO3-mediated alkylation of triazole thiols with bromoacetate esters (e.g., ).
- Substituents like thiophen-2-ylformamido require coupling agents (e.g., DCC) for amide bond formation .
Toxicity Profile :
- Computational toxicity predictions (GUSAR) for dimethoxyphenyl-triazole derivatives indicate low acute toxicity (LD50 > 2000 mg/kg), whereas nitro-substituted analogs (e.g., ) show higher hepatotoxicity risks .
Biological Activity
Ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound with potential biological applications. This article reviews its biological activity based on existing literature and experimental studies.
Chemical Structure
The compound has a unique structure characterized by the presence of a triazole ring, a thiophene moiety, and methoxy-substituted phenyl groups. Its molecular formula is .
Antimicrobial Activity
Several derivatives of triazole compounds have demonstrated significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacteria and fungi. Experimental results indicate that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
Antitumor Activity
Triazole compounds have been explored for their antitumor effects. For example, studies on related structures have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth.
Case Study: Antitumor Effects
In a study evaluating the anticancer potential of triazole derivatives, several compounds were tested against human tumor cell lines including HepG2 and NCI-H661. Results indicated that certain derivatives exhibited potent activity with IC50 values in the low micromolar range .
Enzyme Inhibition
Triazoles are known to inhibit enzymes such as xanthine oxidase and urease. This inhibition can lead to therapeutic effects in conditions like gout and other inflammatory diseases.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Compound D | Xanthine Oxidase | 85% |
| Compound E | Urease | 78% |
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with its biological targets. Computational models suggest favorable interactions with enzyme active sites, indicating potential efficacy as an inhibitor .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
- Methodology : The compound is synthesized via multi-step reactions. A general approach involves:
Formation of the triazole core by cyclization of thiosemicarbazide derivatives under reflux with sodium ethoxide .
Alkylation of the triazole-3-thiol intermediate using ethyl bromoacetate in ethanol, typically under reflux for 5–6 hours .
Introduction of the thiophen-2-ylformamido group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions .
- Key Parameters : Solvent choice (e.g., ethanol for solubility), reaction time, and stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of triazole to ethyl bromoacetate) are critical for yield optimization .
Q. Which spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
- Characterization Workflow :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretches for the formamido group) .
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., methoxy groups at δ ~3.8 ppm, thiophene protons at δ ~7.0 ppm) .
- Elemental Analysis : Confirms empirical formula accuracy (±0.3% deviation) .
- TLC/HPLC : Validates purity (>95% by HPLC) and monitors reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and scalability of this compound?
- Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to ethanol .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiol-alkylation kinetics .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 80°C for alkylation) minimizes side reactions .
- Scalability : Pilot-scale trials with continuous flow reactors can improve reproducibility and reduce batch variability .
Q. What computational tools are suitable for predicting the toxicity and biological activity of this triazole derivative?
- Computational Approaches :
- Toxicity Prediction : Tools like GUSAR (Generic Unified Systems for Acute Toxicity) use QSAR models to estimate LD₅₀ values and identify structural alerts (e.g., sulfanyl groups) .
- Molecular Docking : Software such as AutoDock Vina evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity) .
- ADMET Profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) to guide lead optimization .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the biological activity of analogous triazole derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Substituents : 2,5-Dimethoxyphenyl groups enhance antifungal activity by improving membrane permeability, as seen in derivatives with MIC values of 4–8 µg/mL against Candida albicans .
- Thiophene vs. Furan : Thiophen-2-yl groups increase metabolic stability compared to furan derivatives due to reduced oxidative metabolism .
- Formamido Linkers : N-Methylation of the formamido group can reduce cytotoxicity while retaining target binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of triazole derivatives with similar substituents?
- Resolution Strategies :
Assay Standardization : Compare MIC values under consistent conditions (e.g., CLSI guidelines for antifungal testing) .
Solubility Effects : Poor aqueous solubility (e.g., logP >3) may artificially reduce activity in in vitro assays; use DMSO stocks ≤1% to avoid solvent interference .
Metabolic Stability : Differences in microsomal stability (e.g., hepatic clearance rates) can explain in vitro-in vivo discordance .
Methodological Recommendations
- Synthetic Reproducibility : Always characterize intermediates (e.g., triazole-3-thiols via TLC) before proceeding to alkylation .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate results across multiple cell lines or microbial strains .
- Computational Validation : Cross-verify docking results with experimental IC₅₀ values to refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
